1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone

Descripción

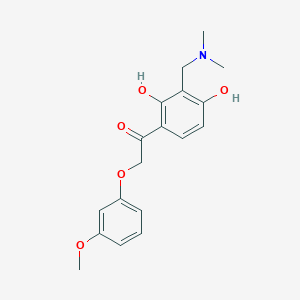

1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone is a hydroxyacetophenone derivative featuring a 2,4-dihydroxyphenyl core substituted with a dimethylaminomethyl group at position 3 and a 3-methoxyphenoxy-ethanone moiety. Its molecular formula is C₁₈H₂₁NO₅, and its structure combines phenolic, ether, and tertiary amine functionalities.

Propiedades

IUPAC Name |

1-[3-[(dimethylamino)methyl]-2,4-dihydroxyphenyl]-2-(3-methoxyphenoxy)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5/c1-19(2)10-15-16(20)8-7-14(18(15)22)17(21)11-24-13-6-4-5-12(9-13)23-3/h4-9,20,22H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCVIAJBIOEFPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC(=C1O)C(=O)COC2=CC=CC(=C2)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone, a compound with the molecular formula , is of significant interest in pharmacological research due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

- Two phenolic groups : Contributing to its antioxidant properties.

- Dimethylamino group : Potentially enhancing its pharmacokinetic profile.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, primarily focusing on its antioxidant , anti-inflammatory , and anticancer properties.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit strong antioxidant capabilities. The presence of hydroxyl groups in the phenolic moieties is crucial for scavenging free radicals, which can prevent cellular damage and oxidative stress-related diseases.

Anti-inflammatory Properties

Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. For instance, it has been reported to downregulate the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro, suggesting a potential use in treating inflammatory conditions.

Anticancer Effects

Preliminary studies indicate that this compound may induce apoptosis in cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation through cell cycle arrest.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Inhibition of TNF-α and IL-6 | |

| Anticancer | Induction of apoptosis; cell cycle arrest |

Case Study: Anticancer Activity

A study published in 2023 explored the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 25 µM after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, corroborating its potential as a chemotherapeutic agent.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Mechanism : The hydroxyl groups facilitate electron donation to free radicals, neutralizing them effectively.

- Anti-inflammatory Mechanism : By inhibiting NF-kB signaling pathways, it reduces the transcription of pro-inflammatory genes.

- Anticancer Mechanism : It appears to activate caspase pathways leading to apoptosis and inhibit key growth factor signaling pathways.

Comparación Con Compuestos Similares

Structural Analogues

The compound belongs to a class of hydroxyacetophenones with diverse substituents influencing reactivity and bioactivity. Key structural analogs include:

Physical Properties

While specific data for the target compound is unavailable, analogs provide insights:

- Melting Points: Derivatives like 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone melt at 253°C .

- Solubility: The dimethylaminomethyl group in the target compound likely improves water solubility compared to non-aminated analogs .

Q & A

Q. What are the established synthetic routes for 1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, involving a ketone (e.g., 2,4-dihydroxyacetophenone) and an aldehyde derivative. For example, refluxing 2,4-dihydroxyacetophenone with 3-methoxybenzaldehyde in ethanol with catalytic thionyl chloride yields the chalcone intermediate, which is further functionalized . Optimization includes:

- Temperature control : Prolonged reflux (6–8 hours) ensures completion (monitored via TLC).

- Solvent selection : Ethanol or THF improves solubility of phenolic intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.

Reference synthetic analogs (e.g., 1-(2,6-dihydroxy-4-methoxyphenyl)ethanone) highlight the importance of protecting groups (e.g., benzyloxy) to prevent side reactions during alkylation .

Q. How is the structural characterization of this compound performed, and what spectroscopic data are critical?

- Methodological Answer : Use a multi-technique approach:

- NMR : H and C NMR identify substituents (e.g., dimethylamino methyl at δ 2.2–2.5 ppm; aromatic protons at δ 6.5–7.5 ppm) .

- IR : Confirm hydroxyl (3200–3500 cm), carbonyl (1650–1700 cm), and methoxy (1250 cm) groups .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., calculated [M+H] for CHNO: 386.16) .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., intramolecular H-bonds between hydroxyl and carbonyl groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Strategies include:

- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity, as impurities (e.g., 1-(2-hydroxy-4-methoxyphenyl)ethanone) at >2% significantly alter activity .

- Dose-response profiling : Test across concentrations (1–100 µM) in multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type specificity .

- Mechanistic studies : Perform kinase inhibition assays or ROS detection to clarify primary targets .

Q. What experimental frameworks are recommended to study the environmental fate of this compound?

- Methodological Answer : Adopt a tiered approach per the INCHEMBIOL project :

- Abiotic stability : Assess hydrolysis (pH 2–12, 25–50°C) and photolysis (UV-Vis exposure) to determine degradation pathways.

- Biotic transformation : Use soil microcosms or activated sludge to evaluate biodegradation (measure via LC-MS/MS).

- Ecotoxicology : Test acute toxicity in Daphnia magna (48-hour LC) and algal growth inhibition (72-hour IC).

Q. How can mechanistic insights into its potential therapeutic effects be systematically investigated?

- Methodological Answer : Combine in silico and in vitro methods:

- Molecular docking : Screen against targets (e.g., COX-2, EGFR) using AutoDock Vina; prioritize poses with binding energy < -7 kcal/mol .

- Transcriptomics : Treat model cells (e.g., MCF-7) and perform RNA-seq to identify differentially expressed pathways (e.g., apoptosis, NF-κB) .

- Metabolomics : Track metabolite shifts (via LC-QTOF-MS) to map downstream effects.

Q. What analytical strategies address batch-to-batch variability in impurity profiles?

- Methodological Answer : Implement quality control protocols:

- In-process monitoring : Use inline FTIR to track intermediate formation during synthesis .

- Impurity profiling : LC-MS/MS with a HILIC column detects polar impurities (e.g., residual aldehydes).

- Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) identify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.